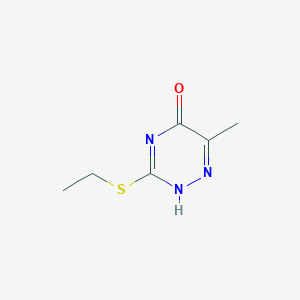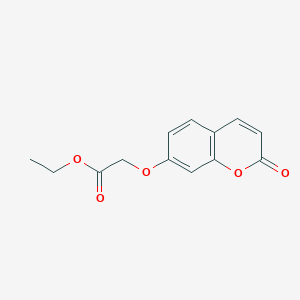
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is a chemical compound with the molecular formula C13H12O5 . It is a derivative of coumarin, which are attractive fluorescent molecules due to their high emission quantum yield, photo stability and good solubility in common solvents .
Synthesis Analysis
This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The crude product is then purified through column chromatography using 15% ethyl acetate in petroleum ether as eluent to afford a pure colorless crystalline solid .Molecular Structure Analysis
In the molecular structure of this compound, the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl bromoacetate with umbelliferone, followed by hydrolysis of the resulting compound using sodium hydroxide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.231 Da and a mono-isotopic mass of 248.068466 Da . It is a colorless crystalline solid .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate has been synthesized and characterized through various spectroscopic techniques. The compound exhibits several C–H•••O intermolecular interactions, resulting in a three-dimensional architecture. Hirshfeld surface analysis further reveals the nature of these intermolecular contacts, with H…H bonding being a major contributor to crystal packing (M. Jyothi et al., 2017).
Chemical Structure and Interactions
The title compound crystallizes in the orthorhombic space group, forming zigzag layers parallel to the bc plane in the crystal structure. This organization is facilitated by C—H⋯O hydrogen bonds, highlighting the compound's potential for forming stable molecular arrangements (H. Fun et al., 2013).
Antimicrobial and Antibacterial Activities
Derivatives of this compound have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (M. Čačić et al., 2009).
Optical Properties and Material Science Applications
The compound has been incorporated into sol-gel glassy monoliths, displaying strong blue luminescence. Its optical properties have been characterized, suggesting applications in material science, particularly in the development of luminescent materials (G. Ahmed et al., 2010).
Antioxidative and Anti-inflammatory Properties
Research has also explored the antioxidative and anti-inflammatory properties of derivatives, indicating their potential in medicinal chemistry for the development of therapeutic agents with antioxidative and anti-inflammatory effects (Fasina Makkar & K. Chakraborty, 2018).
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound has considerable antibacterial and antifungal activity . The interaction of the compound with its targets, leading to these effects, needs further investigation.
Biochemical Pathways
It’s worth noting that some related compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival
Result of Action
The compound shows considerable antibacterial and antifungal activity . This suggests that it could potentially be used in the treatment of infections caused by bacteria and fungi.
Analyse Biochimique
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate in animal models .
Metabolic Pathways
The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are not well studied .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, its interactions with transporters or binding proteins, and its effects on localization or accumulation is currently lacking .
Propriétés
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXXLZFMWXHVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B362753.png)
![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)
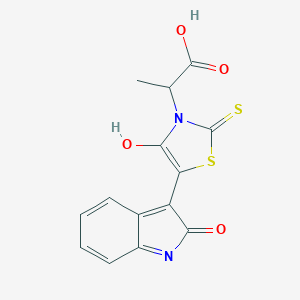
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)
![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)
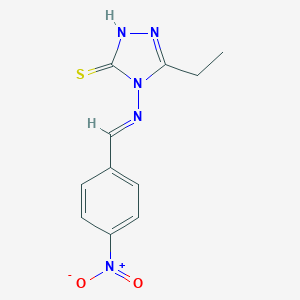

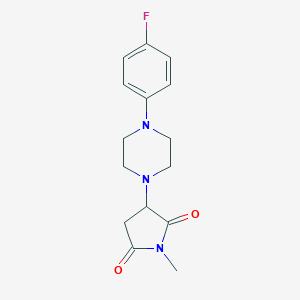
![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
